1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a pyrazole ring, a methoxyphenyl group, and a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the methoxyphenyl group and the pyrimidine core. Common reagents used in these reactions include various halogenated compounds, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethylpyrazole: A simpler pyrazole derivative with similar structural features.
4-methoxyphenylpyrazole: Another pyrazole derivative with a methoxyphenyl group.
Trifluoromethylpyrimidine: A pyrimidine derivative with trifluoromethyl groups.
Uniqueness
1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its combination of structural features, which confer specific chemical and biological properties
Properties
Molecular Formula |
C21H18F6N6O3 |
---|---|
Molecular Weight |
516.4 g/mol |
IUPAC Name |
1-[(1,3-dimethylpyrazol-4-yl)methyl]-7-(4-methoxyphenyl)-5,5-bis(trifluoromethyl)-8H-pyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H18F6N6O3/c1-10-12(8-32(2)31-10)9-33-16-14(17(34)29-18(33)35)19(20(22,23)24,21(25,26)27)30-15(28-16)11-4-6-13(36-3)7-5-11/h4-8H,9H2,1-3H3,(H,28,30)(H,29,34,35) |
InChI Key |
IVBNVWIMVFVHQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CN2C3=C(C(=O)NC2=O)C(N=C(N3)C4=CC=C(C=C4)OC)(C(F)(F)F)C(F)(F)F)C |
Origin of Product |
United States |
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